molecular formula C12H22O2 B15176496 1-Methylheptyl methacrylate CAS No. 63616-15-9

1-Methylheptyl methacrylate

Cat. No.: B15176496
CAS No.: 63616-15-9
M. Wt: 198.30 g/mol
InChI Key: KUZUWYWVINGZKL-UHFFFAOYSA-N
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Description

1-Methylheptyl methacrylate is an organic compound with the molecular formula C12H22O2 and a molecular weight of 198.3 g/mol . It is a methacrylate ester, which is commonly used in the production of polymers and copolymers. This compound is known for its applications in various industrial and scientific fields due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Methylheptyl methacrylate can be synthesized through the esterification of methacrylic acid with 1-methylheptanol. The reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester .

Industrial Production Methods: In industrial settings, the production of this compound often involves continuous processes where methacrylic acid and 1-methylheptanol are fed into a reactor along with a catalyst. The reaction mixture is then heated to the appropriate temperature to achieve esterification. The product is subsequently purified through distillation to remove any unreacted starting materials and by-products .

Chemical Reactions Analysis

Types of Reactions: 1-Methylheptyl methacrylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Polymerization: Polymers and copolymers with varying properties depending on the monomers used.

    Hydrolysis: Methacrylic acid and 1-methylheptanol.

    Transesterification: Different methacrylate esters.

Scientific Research Applications

1-Methylheptyl methacrylate has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 1-methylheptyl methacrylate primarily involves its ability to undergo polymerization and form cross-linked networks. This process is initiated by free radicals generated from initiators such as benzoyl peroxide. The polymerization reaction involves the formation of covalent bonds between the methacrylate groups, resulting in a three-dimensional network. This network imparts mechanical strength and stability to the resulting polymer .

Comparison with Similar Compounds

Uniqueness: 1-Methylheptyl methacrylate is unique due to its specific alkyl chain length, which imparts distinct physical and chemical properties. This compound offers a balance between hydrophobicity and flexibility, making it suitable for various applications where other methacrylate esters may not perform as well .

Properties

CAS No.

63616-15-9

Molecular Formula

C12H22O2

Molecular Weight

198.30 g/mol

IUPAC Name

octan-2-yl 2-methylprop-2-enoate

InChI

InChI=1S/C12H22O2/c1-5-6-7-8-9-11(4)14-12(13)10(2)3/h11H,2,5-9H2,1,3-4H3

InChI Key

KUZUWYWVINGZKL-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC(C)OC(=O)C(=C)C

Origin of Product

United States

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